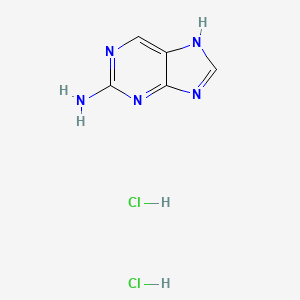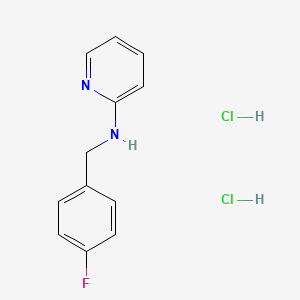
2-Aminopurine dihydrochloride
Übersicht
Beschreibung
2-Aminopurine dihydrochloride is a fluorescent analog of guanosine. It can be used as a fluorescence probe for nucleic acid structure and dynamics . It base pairs with cytosine in a wobble configuration or with thymine in a Watson–Crick geometry .
Synthesis Analysis
A fundamentally new synthetic approach to the synthesis of 2-aminopurine has been developed. It consists in the combination of the creation of a condensed polyazotic heterocyclic tetrazolopyrimidine structure, its transformation into triaminopyrimidine, and its subsequent cyclization into 2-aminopurine .Molecular Structure Analysis
2-Aminopurine is a fluorescent analog of guanosine and adenosine that is used as a site-specific probe of nucleic acid structure and dynamics . It base pairs with cytosine in a wobble configuration or with thymine in a Watson–Crick geometry .Chemical Reactions Analysis
Mechanistic details of hydroxyl radical (●OH) mediated oxidations of 2-aminopurine (2AP) in aqueous phase have been established in this study via a combination of DFT calculations and end product analyses .Wissenschaftliche Forschungsanwendungen
Structural Analog of Guanine
2-Aminopurine is a structural analog of guanine . It represents a significant group of chemical materials—products of small molecules that are constructed based on modifications of biologically relevant natural compounds . These molecules include purines and their derivatives, such as nucleosides and nucleotides .
Development of Antiviral and Antitumor Agents
The methods of structural modifications of purines and their derivatives are different, including the construction of purines and their glycosidic and/or nucleotide components . Initial studies have been limited to one of three structural modification options: heterocycle, glycoside, and phosphonate . All three techniques exhibited significant efficacy in terms of introducing innovative qualitative approaches for the development of antiviral and antitumor agents to combat-related diseases and infections .
Creation of Antagonists of Nucleic Acid Monomers
The compound 2-aminopurine and its derivatives represent an important structural element for the creation of antagonists of nucleic acid monomers and their precursors .
Intermediate in Biochemical Pathways
2-Aminopurine is an intermediate in the biochemical pathways of purine and nucleic acid metabolism .
Marker for Enzyme Activity
It is also used as a marker to determine the activity of some enzymes involved in these processes .
Mutagenic Properties
The adenine analog 2-aminopurine (2AP) is a mutagen which mimics the natural base . It has good qualities as a probe: The DNA structure is minimally perturbed by the replacement of adenine by 2-aminopurine .
Wirkmechanismus
Target of Action
2-Aminopurine dihydrochloride primarily targets DNA, specifically interacting with DNA methyltransferase enzymes . It is also known to inhibit cyclin-dependent kinase 2 (CDK2), a protein that regulates the progression of the cell cycle and is critically associated with tumor growth .
Mode of Action
2-Aminopurine dihydrochloride interacts with its targets by integrating into the DNA structure. It is used as a fluorescent probe to study base flipping, a phenomenon induced by DNA methyltransferase enzymes . This involves a 180° rotation of the target nucleotide around the phosphate backbone, out of the DNA helix and into the reactive site of the enzyme . When incorporated into DNA, the fluorescence of 2-Aminopurine dihydrochloride is enhanced if the base stacking or base pairing is perturbed .
Biochemical Pathways
2-Aminopurine dihydrochloride affects the biochemical pathways involved in DNA structure and dynamics. It is used as a probe of DNA-enzyme interaction and enzyme-induced distortion, particularly base flipping . It provides enhanced mechanistic insights that can be gained by a detailed analysis of decay parameters .
Pharmacokinetics
The pharmacokinetics of 2-Aminopurine dihydrochloride have been studied in preclinical models. Both 2-Aminopurine dihydrochloride and its derivatives are rapidly absorbed, with similar peak concentrations achieved within 1 hour after administration . The compound has the potential for generating sustained levels of the parent nucleoside, DXG, in rhesus monkeys following oral administration .
Result of Action
The result of 2-Aminopurine dihydrochloride’s action is a change in the conformation of DNA. This change is detected as a pronounced, characteristic response to base flipping: the loss of the very short (~100 ps) decay component and the large increase in the amplitude of the long (~10 ns) component . This provides an unambiguous signal of base flipping .
Action Environment
The action of 2-Aminopurine dihydrochloride is influenced by the local environment. Its fluorescence is strongly dependent upon its local environment. While the 2-Aminopurine dihydrochloride base or nucleotide in solution is highly fluorescent, its fluorescence in DNA or RNA is severely quenched by base stacking interactions . Therefore, changes in the local environment, such as perturbations in base stacking or base pairing, can significantly affect the action, efficacy, and stability of 2-Aminopurine dihydrochloride .
Safety and Hazards
Zukünftige Richtungen
2-Aminopurine derivatives have been designed as new CDK2 inhibitors based on the fragment-centric pocket mapping of crystal structure. This could serve as a new lead compound for the future development of CDK2 selective inhibitors . Another study reported a novel and direct correlation between the 2′-OH flexibility of nucleotides and the fluorescence response following nucleotide substitutions by 2AP .
Eigenschaften
IUPAC Name |
7H-purin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.2ClH/c6-5-7-1-3-4(10-5)9-2-8-3;;/h1-2H,(H3,6,7,8,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYNIVFDDGHSJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N=CN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696517 | |
| Record name | 7H-Purin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76124-64-6 | |
| Record name | 7H-Purin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide](/img/structure/B1148354.png)
